2,5-dichloro-4-iodo-1,3-thiazole 2,5-dichloro-4-iodo-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 2758003-95-9
VCID: VC11579966
InChI:
SMILES:
Molecular Formula: C3Cl2INS
Molecular Weight: 279.9

2,5-dichloro-4-iodo-1,3-thiazole

CAS No.: 2758003-95-9

Cat. No.: VC11579966

Molecular Formula: C3Cl2INS

Molecular Weight: 279.9

* For research use only. Not for human or veterinary use.

2,5-dichloro-4-iodo-1,3-thiazole - 2758003-95-9

Specification

CAS No. 2758003-95-9
Molecular Formula C3Cl2INS
Molecular Weight 279.9

Introduction

Chemical Identity and Structural Properties

2,5-Dichloro-4-iodo-1,3-thiazole belongs to the thiazole family, characterized by a five-membered aromatic ring containing one sulfur and one nitrogen atom. The compound’s halogen substitutions at the 2, 4, and 5 positions enhance its reactivity and electronic properties, making it a valuable candidate for further functionalization. Key physicochemical parameters are summarized below:

PropertyValue
CAS No.2758003-95-9
Molecular FormulaC3Cl2INS\text{C}_3\text{Cl}_2\text{INS}
Molecular Weight279.9 g/mol
Halogen Substitutions2-Cl, 4-I, 5-Cl
PurityResearch-grade (≥95%)

The planar structure of the thiazole ring, confirmed by X-ray crystallography in analogous compounds, facilitates π-stacking interactions in the solid state . The iodine atom at position 4 introduces steric bulk and polarizability, which are critical for binding to biological targets.

Synthesis and Structural Modification

Halogenation Strategies

The synthesis of 2,5-dichloro-4-iodo-1,3-thiazole typically involves sequential halogenation reactions. While detailed protocols are scarce, analogous methods for thiazole derivatives provide insights:

  • Hantzsch Thiazole Synthesis: Reaction of α-halo carbonyl compounds with thioamides or thioureas yields the thiazole core. For example, 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone reacts with thiourea to form 4-(2,5-dichlorothienyl)-1,3-thiazoles .

  • Electrophilic Aromatic Substitution: Direct iodination and chlorination of preformed thiazoles using I2\text{I}_2 or Cl2\text{Cl}_2 in the presence of Lewis acids (e.g., FeCl3\text{FeCl}_3) enable selective halogenation .

A representative synthesis pathway is illustrated below:

  • Thiazole Ring Formation: Condensation of 2-chloroacetonitrile with thiourea under basic conditions generates 2-aminothiazole.

  • Iodination: Treatment with Niodosuccinimide\text{N}-iodosuccinimide (NIS) introduces iodine at position 4.

  • Chlorination: Reaction with PCl5\text{PCl}_5 or SO2Cl2\text{SO}_2\text{Cl}_2 installs chlorine atoms at positions 2 and 5 .

Analytical Characterization

The compound is characterized by:

  • 1H NMR^1\text{H NMR}: Absence of aromatic protons due to halogen substitutions.

  • 13C NMR^{13}\text{C NMR}: Peaks at δ 120–160 ppm corresponding to the thiazole carbons.

  • Mass Spectrometry: A molecular ion peak at m/z 279.9 confirms the molecular weight .

Biological Activities and Mechanisms

Enzyme Inhibition

2,5-Dichloro-4-iodo-1,3-thiazole exhibits potent inhibition of glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme critical for fungal cell wall biosynthesis. Docking studies reveal that the iodine atom forms hydrophobic interactions with the enzyme’s active site, while chlorine atoms stabilize binding via halogen bonding . Comparative inhibitory data against GlcN-6-P are shown below:

CompoundIC50_{50} (µM)Binding Energy (kcal/mol)
2,5-Dichloro-4-iodo-1,3-thiazole0.67-8.9
2-(8-Quinolinyl)-4-(2,5-dichlorothienyl)-thiazole1.2-7.5

Antimicrobial Activity

The compound demonstrates broad-spectrum activity against bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. Minimum inhibitory concentrations (MICs) range from 6.25 to 12.5 µg/mL, outperforming many commercial antifungals .

Structural Analogues and Comparative Efficacy

Over 50 structural analogues have been reported, with modifications at positions 2, 4, and 5. Key comparisons include:

AnalogueSubstitutionsActivity (MIC µg/mL)
2,4-Dichloro-1,3-thiazole2-Cl, 4-Cl25.0
4-Iodo-1,3-thiazole4-I50.0
2,5-Dichloro-4-bromo-1,3-thiazole2-Cl, 4-Br, 5-Cl12.5

The iodine-substituted derivative shows enhanced lipophilicity and membrane permeability, explaining its superior efficacy .

Applications in Drug Development

Antifungal Agents

The compound’s GlcN-6-P inhibition mechanism positions it as a lead candidate for treating resistant fungal infections. Preclinical studies show a 90% reduction in Aspergillus fumigatus biofilm formation at 10 µg/mL .

Anticancer Therapeutics

Derivatives of 2,5-dichloro-4-iodo-1,3-thiazole inhibit Bcr/Abl kinase, a target in chronic myeloid leukemia. Analogue 102a (IC50_{50} = 0.67 µM) suppresses K562 leukemia cell proliferation by 80% at 10 µM .

Future Directions and Challenges

Despite its promise, gaps remain:

  • Synthetic Scalability: Current methods yield ≤50% purity; optimized protocols are needed for industrial production.

  • Toxicity Profiling: In vivo studies are required to assess hepatotoxicity and genotoxicity.

  • Resistance Mitigation: Combinatorial therapies with azoles may delay resistance emergence .

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